molecular formula C11H17N3O2 B1437947 (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine CAS No. 1018552-53-8

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1437947
CAS No.: 1018552-53-8
M. Wt: 223.27 g/mol
InChI Key: MYDVLUCVPFIHHZ-UHFFFAOYSA-N
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Description

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic and environmental applications. The compound features a furan ring, which is a five-membered heterocyclic ring containing one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The combination of these rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine typically involves the reaction of 2-furoyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets in the body. The furan ring can interact with various enzymes and receptors, while the piperazine ring can modulate neurotransmitter activity . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine can be compared with other similar compounds, such as:

    1-(2-Furoyl)piperazine: This compound also contains a furan and piperazine ring but lacks the ethylamine group, which may affect its biological activity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar piperazine ring but a different heterocyclic ring, leading to different biological properties.

The uniqueness of this compound lies in its specific combination of the furan and piperazine rings with the ethylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDVLUCVPFIHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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